Cas no 1273666-67-3 (7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE)

7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE Chemical and Physical Properties
Names and Identifiers
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- 1273666-67-3
- AKOS006373300
- 7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
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- Inchi: 1S/C10H9FO2/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5H,2-3H2,1H3
- InChI Key: ANSARKUZNVLFML-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C2C(CCOC=2C=1)=O
Computed Properties
- Exact Mass: 180.05865769g/mol
- Monoisotopic Mass: 180.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 1.8
7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844385-1g |
7-Fluoro-5-methyl-3,4-dihydro-2h-1-benzopyran-4-one |
1273666-67-3 | 98% | 1g |
¥7565.00 | 2024-08-09 |
7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE Related Literature
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on 7-FLUORO-5-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Exploring the Potential of 7-Fluoro-5-Methyl-3,4-Dihydro-2H-1-Benzopyran-4-One: A Comprehensive Overview
The compound with CAS No. 1273666-67-3, commonly referred to as 7-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This benzopyran derivative is characterized by a fused bicyclic system, which includes a benzene ring and a pyran ring, with specific substituents that confer it distinct chemical and biological properties.
Recent studies have highlighted the importance of benzopyran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The presence of a fluorine atom at the 7-position and a methyl group at the 5-position in this compound introduces steric and electronic effects that can significantly influence its interactions with biological targets. For instance, fluorine substitution is known to enhance lipophilicity and improve drug absorption profiles, making it a valuable modification in medicinal chemistry.
One of the most promising applications of 7-fluoro-5-methyl-substituted benzopyrans lies in their potential as kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have demonstrated that certain benzopyran derivatives can effectively inhibit key kinases such as Src and JAK, opening new avenues for therapeutic intervention.
In addition to its enzymatic activity, this compound exhibits notable antioxidant properties. The pyran ring system is known to contribute to radical scavenging activity, which is essential for combating oxidative stress—a condition linked to various chronic diseases. Recent experiments have shown that 3,4-dihydro-substituted benzopyrans can neutralize free radicals more efficiently than their fully saturated counterparts, underscoring their potential in antioxidant therapies.
The synthesis of 7-fluoro-substituted benzopyrans has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields; however, advancements in catalytic asymmetric synthesis have enabled more efficient pathways. For example, the use of palladium-catalyzed cross-coupling reactions has facilitated the construction of the benzopyran framework with high precision and selectivity.
Beyond its pharmacological applications, this compound has shown promise in materials science. The rigid bicyclic structure of benzopyran derivatives makes them suitable candidates for use in organic electronics. Researchers are exploring their potential as components in organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation—a property attributed to their conjugated π-systems.
In conclusion, the compound with CAS No. 1273666-67-3, or 7-fluoro-Nbisubstituted benzopyran derivative, represents a versatile scaffold with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for advancing drug discovery efforts while also contributing to innovations in materials science.
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